REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=1)=O.[NH2:19][C:20]([NH2:22])=[S:21]>CO>[BrH:1].[CH2:12]([O:11][C:7]1[CH:6]=[C:5]([C:3]2[N:19]=[C:20]([NH2:22])[S:21][CH:2]=2)[CH:10]=[CH:9][CH:8]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|
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Name
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|
Quantity
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22.5 g
|
Type
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reactant
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Smiles
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BrCC(=O)C1=CC(=CC=C1)OCC1=CC=CC=C1
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Name
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|
Quantity
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7.8 g
|
Type
|
reactant
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Smiles
|
NC(=S)N
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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16.1 g of 4-(3-benzyloxy-phenyl)-thiazol-2-ylamine hydrobromide separated as colorless crystals
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Br.C(C1=CC=CC=C1)OC=1C=C(C=CC1)C=1N=C(SC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |